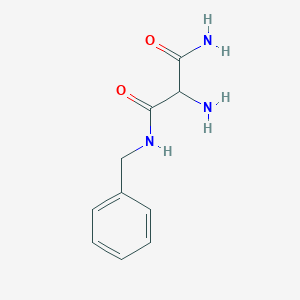
(2S,3S)-2-Ethyl-3-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Ethyl-3-methyloxolane is a chiral compound belonging to the oxolane family. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Ethyl-3-methyloxolane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The reaction conditions include preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption to obtain a cell supernatant containing carbonyl reductase, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor .
Industrial Production Methods
Industrial production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (2S,3R)-2-Ethyl-3-methyloxolane
- (2R,3S)-2-Ethyl-3-methyloxolane
- (2R,3R)-2-Ethyl-3-methyloxolane
Uniqueness
The unique stereochemistry of (2S,3S)-2-Ethyl-3-methyloxolane distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
73435-16-2 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(2S,3S)-2-ethyl-3-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
XNLOROFXIFUZKL-BQBZGAKWSA-N |
異性体SMILES |
CC[C@H]1[C@H](CCO1)C |
正規SMILES |
CCC1C(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
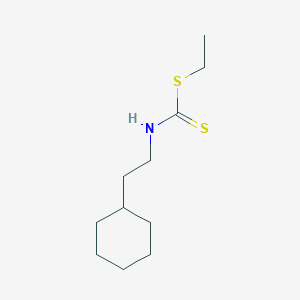
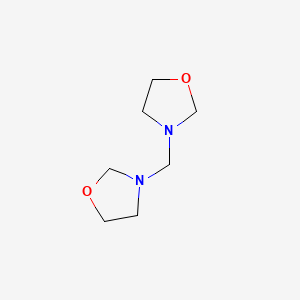


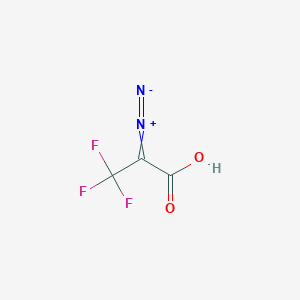
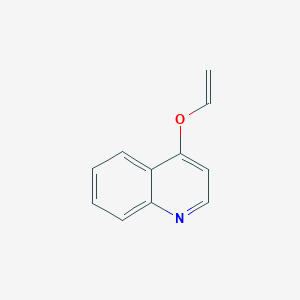

![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
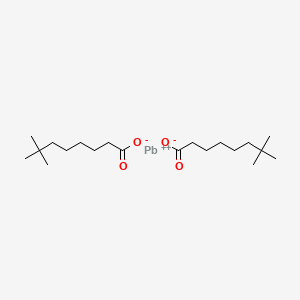
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

